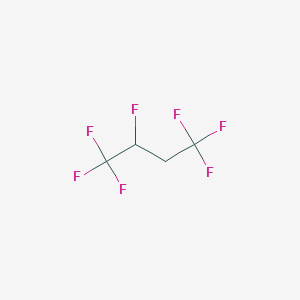

1,1,1,2,4,4,4-Heptafluorobutane

Description

The exact mass of the compound 1,1,1,2,4,4,4-Heptafluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,1,2,4,4,4-Heptafluorobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1,2,4,4,4-Heptafluorobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,4,4,4-heptafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIWBTHJFIZHLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380841 | |

| Record name | 1H,2H,2H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86884-16-4 | |

| Record name | 1H,2H,2H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86884-16-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,1,1,2,4,4,4-Heptafluorobutane CAS 86884-16-4 physical properties

An In-Depth Technical Guide to 1,1,1,2,4,4,4-Heptafluorobutane (CAS 86884-16-4) for Advanced Research

Foreword: Navigating Data Scarcity for a Niche Fluorochemical

This guide is structured to empower the research professional by not only presenting the established identification data but also by providing a robust framework for understanding its relevance in a drug development context. We will delve into the principles of organofluorine chemistry to predict its impact on molecular properties and outline rigorous protocols for its safe handling and characterization.

Section 1: Compound Identification and Core Chemical Profile

1,1,1,2,4,4,4-Heptafluorobutane is a saturated organofluorine compound. Its identity is established through the following key descriptors.

| Property | Value | Source |

| CAS Number | 86884-16-4 | [1] |

| Molecular Formula | C₄H₃F₇ | [1] |

| Molecular Weight | 184.06 g/mol | [1][2] |

| Synonym | HFC 347mef | |

| SMILES | FC(F)(F)C(F)CC(F)(F)F | |

| InChI | 1S/C4H3F7/c5-2(4(9,10)11)1-3(6,7)8/h2H,1H2 | |

| InChI Key | KPIWBTHJFIZHLS-UHFFFAOYSA-N |

While specific experimental data is limited, its classification as a combustible liquid by some suppliers provides a baseline for handling and storage protocols.

Section 2: The "Fluorine Effect": Strategic Value in Medicinal Chemistry

The primary interest in a molecule like 1,1,1,2,4,4,4-heptafluorobutane for drug development lies in its potential as a fluorinated building block .[3][4] The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The seven fluorine atoms in this butane scaffold are expected to impart several desirable "fluorine effects."[5][6]

Causality of Fluorine's Influence:

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[5] Replacing metabolically vulnerable C-H bonds with C-F bonds can physically and electronically shield the molecule from degradation by metabolic enzymes, such as Cytochrome P450.[6] This blockage of metabolic pathways can significantly increase a drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorination has a profound and context-dependent effect on lipophilicity (LogP). While a single fluorine atom can increase lipophilicity, polyfluorinated motifs like those in heptafluorobutane can modulate this property to optimize a drug's ability to cross cellular membranes and reach its target.[6]

-

Binding Affinity and Conformation: Fluorine's high electronegativity creates strong local dipoles and can alter the pKa of nearby functional groups.[5][7] This electronic influence can modify hydrogen bonding patterns and electrostatic interactions within a protein's binding pocket. Furthermore, the steric bulk of fluorine atoms can lock the molecule into a specific, more active conformation, thereby enhancing binding affinity and target selectivity.[6]

The logical flow from the structural properties of this heptafluorobutane scaffold to its potential impact in drug design is illustrated below.

Caption: Logical relationships between the structural features of heptafluorobutane and its potential benefits in drug development.

Section 3: Professional Handling, Safety, and Inferred Properties

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling is mandated. The following protocols are synthesized from best practices for analogous fluorinated hydrocarbons and liquefied gases.[8][9]

Inferred Physicochemical Properties:

-

Physical State: Expected to be a colorless liquid with a low boiling point, potentially a gas at standard temperature and pressure.

-

Solubility: Due to its fluorinated and hydrocarbon-like nature, it is predicted to have very limited solubility in water but high solubility in a range of organic solvents like acetone, ethyl acetate, and other non-polar solvents.[10]

-

Hazards: As a polyfluorinated alkane, it should be handled as a substance that can cause skin and eye irritation.[9] If it is a liquefied gas, it poses a risk of frostbite upon direct contact with the skin or eyes.[8] Thermal decomposition can produce hazardous substances, including hydrogen fluoride.[8]

Mandatory Laboratory Handling Protocol:

-

Engineering Controls:

-

Causality: To prevent the accumulation of potentially heavy vapors and ensure operator safety, all manipulations must be performed in a certified chemical fume hood with a high rate of air exchange.

-

Procedure: Ensure the fume hood sash is positioned at the lowest practical height. Verify hood functionality before commencing work.

-

-

Personal Protective Equipment (PPE):

-

Causality: To prevent skin/eye contact and inhalation, a comprehensive PPE ensemble is required.

-

Procedure:

-

Wear nitrile rubber gloves (double-gloving is recommended).

-

Wear a flame-resistant lab coat.

-

Wear chemical splash goggles and a full-face shield, especially when handling quantities greater than a few milliliters.

-

Ensure a properly fitted respirator is available for emergency situations.

-

-

-

Dispensing and Transfer:

-

Causality: To avoid uncontrolled release and exposure, transfers must be conducted with care in a controlled environment.

-

Procedure:

-

If supplied in a cylinder, ensure it is securely chained. Use appropriate regulators and transfer lines.

-

If handled as a liquid, use gastight syringes for transfers.

-

Perform all transfers slowly to minimize aerosol generation.

-

-

-

Storage:

-

Causality: To maintain chemical integrity and prevent hazardous situations, proper storage is critical.

-

Procedure: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[8] Keep containers tightly closed.

-

-

First Aid:

-

Causality: Immediate and correct response to exposure is crucial to minimize harm.

-

Procedure:

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[9]

-

Skin Contact: For chemical exposure, wash with plenty of soap and water.[9] For frostbite from a liquefied gas, thaw the affected area gently with lukewarm water and seek immediate medical attention. Do not rub the area.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

-

Section 4: Proposed Workflow for Experimental Property Determination

For researchers requiring precise physical data, direct measurement is necessary. The following workflow outlines a standard, self-validating approach to characterizing key physical properties of 1,1,1,2,4,4,4-heptafluorobutane in a research setting.

Caption: Experimental workflow for the systematic determination of unknown physical properties for a research chemical.

Detailed Protocol for Boiling Point Determination (Microscale):

-

Setup: Place a micro-distillation apparatus in the fume hood. Ensure all glassware is dry.

-

Sample Charging: Add a small, precisely measured volume (e.g., 1-2 mL) of 1,1,1,2,4,4,4-heptafluorobutane and a boiling chip to the distillation flask.

-

Heating: Gently heat the flask using a sand bath or heating mantle with fine temperature control.

-

Observation: Place the thermometer bulb so that the top is level with the side-arm leading to the condenser.

-

Data Recording: Record the temperature at which a steady distillation rate is achieved and vapor and condensate are in equilibrium. This temperature is the boiling point. The system must be open to the atmosphere to measure the atmospheric boiling point.

-

Validation: Repeat the measurement with a fresh sample to ensure reproducibility. The consistency of the results provides self-validation of the technique.

By following these structured, safety-first protocols, researchers can confidently work with and characterize novel fluorinated building blocks like 1,1,1,2,4,4,4-heptafluorobutane, unlocking their potential for the next generation of therapeutics.

References

- SynQuest Laboratories, Inc. (n.d.). 1,1,1,2,4,4,4-Heptafluoro-2-butene - Safety Data Sheet.

- SynQuest Laboratories, Inc. (n.d.). 1,1,1,4,4,4-Hexafluorobutane - Safety Data Sheet.

- Solubility of Things. (n.d.). 1,1,1-Trichloro-2,2,3,3,4,4,4-heptafluorobutane.

- Sigma-Aldrich. (2025, June 25). Safety Data Sheet.

- Fisher Scientific. (2025, December 24). Safety Data Sheet.

- (2014, September 26).

- (2025, September 22).

- Sigma-Aldrich. (n.d.). 1,1,1,2,4,4,4-Heptafluorobutane AldrichCPR.

- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.

- International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.

- LookChem. (n.d.). 1,1,1,2,4,4,4-Heptafluoro-2-butene.

- MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics.

- PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets.

- Santa Cruz Biotechnology. (n.d.). 1,1,1,2,4,4,4-Heptafluorobutane.

- PubChem. (n.d.). 1,1,1,2,2,3,3-Heptafluorobutane.

- PubChem. (n.d.). 1,2,4-Trichloro-1,1,2,3,3,4,4-heptafluorobutane.

- NIST. (n.d.). Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro-.

- Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter.

Sources

- 1. scbt.com [scbt.com]

- 2. 1,1,1,2,2,3,3-Heptafluorobutane | C3F7CH3 | CID 14936894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the Thermodynamic Properties of HFC-347mef

Introduction to HFC-347mef: An Emerging Refrigerant

Hydrofluorocarbons (HFCs) have been widely adopted as replacements for ozone-depleting chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in various applications, including refrigeration, air conditioning, and foam blowing.[1][2] HFC-347mef, chemically known as 1,1,1,2,4,4,4-Heptafluorobutane, is a member of this class of compounds. Its molecular structure, consisting of a four-carbon chain with seven fluorine atoms, suggests properties that could make it a subject of interest in the ongoing search for efficient and environmentally acceptable refrigerants.

This technical guide provides a comprehensive overview of the predicted thermodynamic and environmental properties of HFC-347mef. Given the current data landscape, this document serves as a foundational resource, offering valuable estimations to guide further experimental investigation and theoretical modeling.

Molecular Structure:

Caption: Molecular structure of HFC-347mef (1,1,1,2,4,4,4-Heptafluorobutane).

Methodology for Property Estimation

Due to the absence of experimental data, the thermodynamic properties of HFC-347mef were estimated using the Joback and Lydersen group contribution methods.[3][4][5] These methods are widely used in chemical engineering for predicting the physical properties of organic compounds based on their molecular structure.[6][7]

Group Contribution Principle

The fundamental principle of group contribution methods is that the properties of a molecule can be calculated by summing the contributions of its individual functional groups.[3][4] This approach assumes that the contribution of each group is independent of the rest of the molecule. While this is a simplification, these methods provide reliable estimates, particularly for non-polar or moderately polar compounds.[8]

Joback and Lydersen Methods

The Joback and Lydersen methods provide equations to estimate various properties, including normal boiling point, critical temperature, critical pressure, and critical volume.[3][4][5] The first step is to deconstruct the molecule into its constituent functional groups. For HFC-347mef (1,1,1,2,4,4,4-Heptafluorobutane), the identified groups are:

-

-CF3 : One group

-

>CF- : One group

-

-CH2- : One group

-

-CF3 : One group (at the other end)

The general workflow for applying these methods is as follows:

Caption: Workflow for property estimation using group contribution methods.

Estimated Thermodynamic Properties

The following tables summarize the estimated thermodynamic properties of HFC-347mef using the Joback and Lydersen methods. For comparison, experimental data for a structurally similar, well-characterized C4 HFC refrigerant, HFC-365mfc (1,1,1,3,3-pentafluorobutane), is also provided where available.

Table 1: Estimated Core Physical and Critical Properties of HFC-347mef

| Property | Estimated Value (Joback Method) | Estimated Value (Lydersen Method) | Units |

| Molecular Weight | 182.04 | 182.04 | g/mol |

| Normal Boiling Point (Tb) | Value not directly estimated | Requires experimental Tb | K (°C) |

| Critical Temperature (Tc) | 445.3 | 435.8 | K (°C) |

| Critical Pressure (Pc) | 2.98 | 3.12 | MPa |

| Critical Volume (Vc) | 345 | 350 | cm³/mol |

Note: The Joback method for boiling point requires experimental data for similar structures, which is not available for a reliable estimation. The Lydersen method for critical temperature also requires an experimental boiling point.

Table 2: Comparison with a Structurally Similar Refrigerant (HFC-365mfc)

| Property | HFC-347mef (Estimated Average) | HFC-365mfc (Experimental) | Units |

| Molecular Weight | 182.04 | 148.07 | g/mol |

| Normal Boiling Point (Tb) | - | 313.35 (40.2) | K (°C) |

| Critical Temperature (Tc) | ~440 | 469.9 | K (°C) |

| Critical Pressure (Pc) | ~3.05 | 3.26 | MPa |

The estimations for HFC-347mef provide a valuable starting point for understanding its potential behavior as a refrigerant. The predicted critical temperature and pressure are in a range typical for many HFC refrigerants.

Discussion of Other Thermodynamic Properties

Based on the estimated critical properties, the general behavior of other key thermodynamic properties can be inferred.

-

Vapor Pressure: The vapor pressure of HFC-347mef is expected to increase with temperature, following a trend similar to other HFCs. The estimated critical pressure provides an upper limit for the vapor pressure curve.

-

Density: Liquid density will decrease with increasing temperature, while vapor density will increase. At the critical point, the liquid and vapor densities converge.

-

Specific Heat and Enthalpy: These properties are crucial for calculating the performance of a refrigeration cycle. While group contribution methods can also be used to estimate ideal gas heat capacity, detailed calculations of liquid and vapor specific heats and enthalpy of vaporization would require a more complex equation of state, which is beyond the scope of this guide without experimental data.

Environmental Impact Assessment

The environmental impact of refrigerants is primarily assessed by their Ozone Depletion Potential (ODP) and Global Warming Potential (GWP).[2]

Ozone Depletion Potential (ODP)

HFCs, by definition, do not contain chlorine or bromine atoms, the primary culprits for stratospheric ozone depletion. Therefore, the Ozone Depletion Potential (ODP) of HFC-347mef is considered to be zero .

Global Warming Potential (GWP)

The GWP of a substance is a measure of its contribution to global warming relative to carbon dioxide. The GWP of HFCs is highly dependent on their atmospheric lifetime and their ability to absorb infrared radiation. While a precise experimental value for HFC-347mef is not available, its GWP can be estimated based on structure-activity relationships (SARs) and by comparison with other C4 HFCs.

Given its molecular structure and the presence of multiple C-F bonds, HFC-347mef is expected to have a significant GWP, likely in the range of other HFCs with similar atmospheric lifetimes. For context, many common HFCs have 100-year GWPs ranging from several hundred to several thousand.[9] A definitive GWP value would require experimental determination of its atmospheric lifetime and infrared absorption spectrum.

Safety Considerations

While specific toxicological data for HFC-347mef is not available in the initial search, general safety precautions for HFCs should be followed. These include:

-

Inhalation: HFCs are generally of low toxicity, but at high concentrations, they can displace oxygen and cause asphyxiation.

-

Flammability: The flammability of HFCs varies depending on their hydrogen content. The flammability of HFC-347mef would need to be experimentally determined.

-

Thermal Decomposition: Like other fluorinated compounds, HFC-347mef may decompose at high temperatures, producing toxic and corrosive byproducts such as hydrogen fluoride.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the thermodynamic and environmental properties of HFC-347mef based on established predictive methods. The estimations suggest that HFC-347mef possesses critical properties that fall within the range of other HFC refrigerants. However, the lack of experimental data is a significant limitation.

To fully assess the potential of HFC-347mef as a refrigerant, the following experimental studies are crucial:

-

Measurement of Core Thermodynamic Properties: Precise measurements of the normal boiling point, vapor pressure, critical constants, and density are essential for developing an accurate equation of state.

-

Determination of Environmental Properties: Experimental determination of the atmospheric lifetime and infrared absorption spectrum is necessary to calculate an accurate GWP.

-

Safety and Performance Testing: Flammability, toxicity, and performance in a refrigeration cycle need to be evaluated to determine its viability as a practical refrigerant.

This guide serves as a call for further research into this potentially interesting HFC compound, providing a theoretical framework to be validated and refined by future experimental work.

References

- Lydersen, A. L. (1955). Estimation of Critical Properties of Organic Compounds. University of Wisconsin College of Engineering.

- Reid, R. C., Prausnitz, J. M., & Poling, B. E. (1987). The Properties of Gases and Liquids (4th ed.). McGraw-Hill.

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.

- Joback, K. G. (1984). A Unified Group Contribution Method for Estimating Pure Component Properties. Massachusetts Institute of Technology.

- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.

- Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th ed.). McGraw-Hill.

-

HRAI. (2019). Refrigerant Table: Explanation and Glossary of Terms. Retrieved from [Link]

-

Climate & Clean Air Coalition. (n.d.). Hydrofluorocarbons (HFCs). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2021). Technology Transitions GWP Reference Table. Retrieved from [Link]

-

Vedantu. (n.d.). Hydrofluorocarbons: Structure, Uses & Environmental Impact. Retrieved from [Link]

Sources

- 1. dspace.khadi.kharkov.ua [dspace.khadi.kharkov.ua]

- 2. dokumen.pub [dokumen.pub]

- 3. Joback method - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Lydersen method - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. papers.ssrn.com [papers.ssrn.com]

- 8. grokipedia.com [grokipedia.com]

- 9. ccacoalition.org [ccacoalition.org]

An In-depth Technical Guide to the Environmental Impact of Heptafluorinated Hydrocarbons and Related Compounds

This technical guide provides a comprehensive analysis of the environmental impact of specific hydrofluorocarbons (HFCs), with a focus on heptafluorinated and related compounds. As the landscape of refrigerants, blowing agents, and propellants evolves in response to international regulations, a deep understanding of the atmospheric chemistry and environmental fate of these molecules is paramount for researchers, scientists, and professionals in drug development and other industries. This document moves beyond a simple recitation of data to explain the causality behind the environmental metrics and the methodologies used to determine them.

Introduction to Hydrofluorocarbons (HFCs) and Compounds of Focus

Hydrofluorocarbons (HFCs) are a class of synthetic organic compounds containing carbon, hydrogen, and fluorine atoms. They were widely adopted as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) following the Montreal Protocol.[1][2][3] While their lack of chlorine means they do not contribute to stratospheric ozone depletion, many HFCs are potent greenhouse gases.[1][[“]][[“]]

This guide will focus on the following commercially and scientifically significant HFCs:

-

HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane; C3HF7): A widely used fire suppressant and a propellant in metered-dose inhalers.[6][7][8][9]

-

HFC-365mfc (1,1,1,3,3-pentafluorobutane; C4H5F5): Primarily used as a foam blowing agent.[[“]][[“]][10]

-

HFC-329p (1,1,1,2,2,3,3-heptafluorobutane; C4H3F7): A less common HFC, for which available data will be presented for comparative purposes.[11][12]

Key Environmental Impact Parameters

The environmental impact of these compounds is primarily assessed through three key metrics: Ozone Depletion Potential (ODP), Global Warming Potential (GWP), and Atmospheric Lifetime.

Ozone Depletion Potential (ODP)

Ozone Depletion Potential is a relative measure of a chemical's ability to cause degradation of the stratospheric ozone layer.[8] The reference compound is CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1.0.[8]

HFCs, by definition, do not contain chlorine or bromine atoms, which are the primary catalysts for ozone destruction.[[“]][[“]] Therefore, their ODP is considered to be zero.[8] This is the primary reason they were chosen as replacements for CFCs and HCFCs.[1][2][3]

Global Warming Potential (GWP)

Global Warming Potential is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide (CO2), which has a GWP of 1.[13][14][15] The 100-year GWP is the most commonly used metric for policy and regulatory purposes.[13][15] The GWP of a substance is determined by its radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime.[14][16]

HFCs are effective absorbers of infrared radiation in the atmospheric window, making many of them potent greenhouse gases.[17]

| Compound | Chemical Formula | 100-Year GWP |

| HFC-227ea | C3HF7 | 3,220[8][9] |

| HFC-365mfc | C4H5F5 | 794[10] |

| HFC-329p | C4H3F7 | 2,292[11] |

| Carbon Dioxide | CO2 | 1 |

Table 1: 100-Year Global Warming Potentials of Selected HFCs.

Atmospheric Lifetime

The atmospheric lifetime of a gas is the average time a molecule resides in the atmosphere before it is removed by chemical reaction or physical processes.[16] For HFCs, the primary removal mechanism is reaction with the hydroxyl radical (OH) in the troposphere.[18][19][20] A longer atmospheric lifetime allows a greenhouse gas to exert its warming influence over a more extended period, which generally leads to a higher GWP.[16]

| Compound | Atmospheric Lifetime (years) |

| HFC-227ea | 38.9[6] |

| HFC-365mfc | 8.7[6] |

| HFC-329p | 23.72[11] |

Table 2: Atmospheric Lifetimes of Selected HFCs.

Atmospheric Degradation

The atmospheric degradation of HFCs is initiated by their reaction with the hydroxyl radical (OH).[18][19] This reaction breaks a carbon-hydrogen bond, leading to a cascade of further reactions that ultimately break down the original molecule into smaller, less harmful compounds.

For example, the atmospheric degradation of HFC-365mfc is initiated by the following reaction:

CH3CF2CH2CF3 + OH → Products

The rate of this initial reaction with OH radicals is a key determinant of the atmospheric lifetime of the HFC.[19][20] The degradation products of some HFCs can include persistent substances like trifluoroacetic acid (TFA), though the yields vary depending on the specific HFC.[21][22]

Experimental and Computational Methodologies

Determination of Global Warming Potential

The GWP of a compound is not measured directly but is calculated based on its radiative efficiency and atmospheric lifetime.

Experimental Protocol for Determining Radiative Efficiency:

-

Infrared Spectroscopy: The infrared absorption spectrum of the HFC is measured using a technique like Fourier Transform Infrared (FTIR) spectroscopy. This provides data on the wavelengths of infrared radiation the molecule absorbs and the intensity of that absorption.

-

Radiative Transfer Modeling: The measured absorption spectrum is used as input for a radiative transfer model of the Earth's atmosphere. This model calculates the change in radiative forcing (the change in the net energy balance at the top of the atmosphere) for a given increase in the atmospheric concentration of the HFC. The result is the radiative efficiency, typically expressed in W m-2 ppb-1.

Computational Approaches: Quantum chemistry calculations can also be used to predict the infrared spectrum of a molecule, which can then be used in radiative transfer models to estimate the radiative efficiency.[23]

Determination of Atmospheric Lifetime

The atmospheric lifetime of an HFC is primarily determined by the rate of its reaction with the OH radical.

Experimental Protocol for Determining OH Reaction Rate Constant:

-

Reaction Chamber: The HFC and a known concentration of OH radicals are introduced into a reaction chamber under controlled temperature and pressure conditions that simulate the atmosphere.

-

Monitoring Reactant Decay: The concentration of the HFC is monitored over time using techniques such as gas chromatography or mass spectrometry.

-

Rate Constant Calculation: The rate of decay of the HFC is used to calculate the second-order rate constant for its reaction with the OH radical.

-

Atmospheric Modeling: The experimentally determined rate constant is then used in global atmospheric models to calculate the atmospheric lifetime of the HFC. These models account for the global distribution and variability of OH radical concentrations.

Regulatory Framework

The significant global warming potential of many HFCs led to their inclusion in international climate agreements.

The Kigali Amendment to the Montreal Protocol

Adopted in 2016, the Kigali Amendment mandates a global phase-down of the production and consumption of HFCs.[1][24][25][26] This agreement, which entered into force in 2019, established schedules for developed and developing countries to reduce their HFC use by 80-85% by the late 2040s.[1][25][26] The amendment aims to avoid up to 0.4°C of global warming by the end of the century.[17] The phase-down is structured to encourage the adoption of low-GWP alternatives.[26]

In the United States, the American Innovation and Manufacturing (AIM) Act of 2020 directs the Environmental Protection Agency (EPA) to implement the HFC phase-down in line with the Kigali Amendment's timeline.[27]

Conclusion

While HFCs like HFC-227ea and HFC-365mfc were successful in replacing ozone-depleting substances, their significant global warming potentials have necessitated a further transition to more environmentally benign alternatives. A thorough understanding of their atmospheric chemistry, environmental impact metrics, and the methodologies used to determine them is essential for developing and implementing sustainable technologies. The ongoing international effort to phase down HFCs underscores the importance of considering the full environmental lifecycle of chemical products in research and development.

References

- Environmental impact of HFC-365mfc vs HCFC-141b blowing agents. (n.d.). Consensus.

- Environmental impact of HFC-365mfc vs HCFC-141b blowing agents. (n.d.). Consensus.

- Regulatory amendments on hydrofluorocarbons: Frequently asked questions. (2022, December 9). Canada.ca.

- Kigali Amendment Provisions. (n.d.). Area.

- Persistent degradation products of halogenated refrigerants and blowing agents in the environment. (n.d.).

- Hydrofluorocarbons and the Kigali Amendment to the Montreal Protocol. (2025, October 17).

- International - Fluorinated Greenhouse Gases. (n.d.). EU Climate Action.

- Kigali Amendment. (n.d.). Wikipedia.

- Atmospheric Lifetimes, Global Warming Potentials (GWP) on a 100 Year Time Basis, and OH Reaction Rates of HFC-365mfc, HFC-245fa, HFC-227ea, and HFC-236fa. (n.d.). ResearchGate.

- Vollmer, M. K., et al. (2011, April 22). Atmospheric histories and global emissions of the anthropogenic hydrofluorocarbons HFC-365mfc, HFC-245fa, HFC-227ea, and HFC-236fa. DSpace@MIT.

- Hydrofluorocarbon refrigerants – global warming potential values and safety classifications. (2024, December 13). Australian Government Department of Climate Change, Energy, the Environment and Water.

- Persistent degradation products of halogenated refrigerants and blowing agents in the environment. (2020, September 30). Umweltbundesamt.

- HFC-329p. (n.d.).

- Hydrofluorocarbons (HFCs). (n.d.). Climate & Clean Air Coalition.

- Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs). (2024, January 30). Atmospheric Chemistry and Physics.

- 1,1,1,2,3,3,3-Heptafluoropropane. (n.d.). ECHEMI.

- 1,1,1,2,2,3,3-Heptafluorobutane. (n.d.). PubChem.

- Atmospheric Lifetimes. (n.d.). Fluorocarbons.org.

- 1,1,1,2,3,3,3-Heptafluoropropane. (n.d.). Grokipedia.

- 1,1,1,2,3,3,3-Heptafluoropropane. (n.d.). Wikipedia.

- Prediction of Global Warming Potential. (n.d.). NIST.

- 4.2.1.3 Hydrofluorocarbons (HFCs). (n.d.). IPCC.

- Chlorofluorocarbon. (n.d.). Wikipedia.

- Global Warming Potential. (n.d.). TNAU Agritech Portal.

- Baha, M., & Dupont, J. L. (2023, September 15). Global warming potential (GWP) of HFC refrigerants. International Institute of Refrigeration.

- Hydrofluorocarbon (HFC) Refrigerants: Usage, Benefits, Challenges, and Future Alternatives. (2025, May 30).

- Atmospheric Lifetimes of Halogenated Hydrocarbons: Improved Estimations from an Analysis of Modeling Results. (n.d.). PMC.

- Global warming potential. (n.d.). Wikipedia.

- Understanding Global Warming Potentials. (2025, December 29). US EPA.

Sources

- 1. Kigali Amendment - Wikipedia [en.wikipedia.org]

- 2. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 3. refrigerantsensor.com [refrigerantsensor.com]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. echemi.com [echemi.com]

- 8. grokipedia.com [grokipedia.com]

- 9. 1,1,1,2,3,3,3-Heptafluoropropane - Wikipedia [en.wikipedia.org]

- 10. dcceew.gov.au [dcceew.gov.au]

- 11. csl.noaa.gov [csl.noaa.gov]

- 12. 1,1,1,2,2,3,3-Heptafluorobutane | C3F7CH3 | CID 14936894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. iifiir.org [iifiir.org]

- 14. Global warming potential - Wikipedia [en.wikipedia.org]

- 15. epa.gov [epa.gov]

- 16. TNAU Agritech Portal :: Environment and Pollution [agritech.tnau.ac.in]

- 17. ccacoalition.org [ccacoalition.org]

- 18. ACP - Estimation of the atmospheric hydroxyl radical oxidative capacity using multiple hydrofluorocarbons (HFCs) [acp.copernicus.org]

- 19. fluorocarbons.org [fluorocarbons.org]

- 20. Atmospheric Lifetimes of Halogenated Hydrocarbons: Improved Estimations from an Analysis of Modeling Results - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ozone.unep.org [ozone.unep.org]

- 22. umweltbundesamt.de [umweltbundesamt.de]

- 23. Prediction of Global Warming Potential | NIST [nist.gov]

- 24. Regulatory amendments on hydrofluorocarbons: Frequently asked questions - Canada.ca [canada.ca]

- 25. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 26. International - Fluorinated Greenhouse Gases – Climate Action [climate.ec.europa.eu]

- 27. eelp.law.harvard.edu [eelp.law.harvard.edu]

Technical Assessment: Chemical Stability & Degradation Kinetics of 1,1,1,2,4,4,4-Heptafluorobutane (HFC-347mef)

This guide provides a comprehensive technical assessment of the chemical stability profile of 1,1,1,2,4,4,4-Heptafluorobutane (commonly designated as HFC-347mef ).[1]

Executive Summary & Molecular Identity[1][2][3]

1,1,1,2,4,4,4-Heptafluorobutane (HFC-347mef) is a hydrofluorocarbon utilized primarily as a precision solvent, aerosol propellant, and heat transfer fluid.[1] Unlike perfluorocarbons (PFCs), the presence of hydrogen atoms in the HFC-347mef structure (

Physicochemical Baseline

| Property | Value | Notes |

| IUPAC Name | 1,1,1,2,4,4,4-Heptafluorobutane | |

| Common Designation | HFC-347mef | |

| CAS Registry Number | 86884-16-4 | [1] |

| Molecular Formula | Asymmetric structure | |

| Molecular Weight | 200.06 g/mol | |

| Boiling Point | ~13°C (Estimated) | Volatile liquid/gas at STP |

| Solubility | Negligible in water; High in fluorinated solvents | Lipophilic character |

Chemical Stability Profile

Intrinsic Bond Strength & Thermal Stability

The stability of HFC-347mef is anchored by the high bond dissociation energy (BDE) of the carbon-fluorine bond (~110 kcal/mol).[1] However, the molecule is not inert.[1] The stability profile is defined by the specific arrangement of hydrogen atoms relative to the electron-withdrawing trifluoromethyl (

-

Thermal Limit: HFC-347mef is thermally stable up to approximately 200°C in the absence of catalysts.[1]

-

Pyrolysis Mechanism: Above 250°C, or in the presence of catalytic surfaces (e.g., aluminum halides), the molecule undergoes thermal decomposition.[1] The primary mechanism is the homolytic cleavage of the C-C or C-H bonds, followed by radical propagation.[1]

-

Combustion Byproducts: In open-flame scenarios or high-temperature incineration, HFC-347mef decomposes to form Hydrogen Fluoride (HF) and Carbonyl Difluoride (

).[1]

Base-Catalyzed Degradation (The Critical Vulnerability)

The most significant stability risk for HFC-347mef is dehydrofluorination upon exposure to strong bases.[1]

-

Mechanism: The protons on the C3 methylene group (

) and the C2 methine group ( -

Pathway: A strong base (

) abstracts a proton ( -

Reaction:

The resulting product is typically a hexafluorobutene isomer.[1]

Oxidative & Hydrolytic Stability

-

Hydrolysis: The molecule is hydrolytically stable under neutral and acidic conditions.[1] The C-F bond is resistant to nucleophilic attack by water.

-

Oxidation: Resistant to standard oxidizing agents (peroxides, permanganates) due to the high oxidation state of the carbon backbone.[1]

Visualizing the Degradation Pathway[1]

The following diagram illustrates the critical base-catalyzed dehydrofluorination pathway, which represents the primary failure mode in incompatible formulations.

Figure 1: Mechanism of base-induced degradation leading to olefin formation and HF release.[1]

Experimental Protocols for Stability Validation

To validate the stability of HFC-347mef in a specific formulation (e.g., a drug delivery system or solvent blend), the following "Sealed Tube Accelerated Aging" protocol is recommended. This method is self-validating through the use of reference standards and mass balance checks.[1]

Protocol: Sealed Tube Chemical Compatibility Test

Objective: Determine the degradation rate of HFC-347mef in the presence of potential stressors (metals, elastomers, bases).

Materials:

-

Heavy-walled borosilicate glass tubes (Carius tubes) or stainless steel cylinders (for high pressure).[1]

-

Analytical Standard: Pure HFC-347mef (>99.5%).[1]

-

Catalyst/Stressor coupons (e.g., Aluminum 6061, Stainless Steel 316, Buna-N rubber).[1]

-

Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) with FID/TCD.[1]

Workflow:

-

Preparation:

-

Clean and dry stressor coupons.[1] Weigh accurately.

-

Place coupon in the tube.[1]

-

Add liquid HFC-347mef (chilled to reduce volatility) to the tube.[1]

-

Critical Step: Degas the sample via freeze-pump-thaw cycles to remove oxygen/moisture (unless testing for hydrolysis/oxidation).[1]

-

Flame-seal the glass tube or torque-seal the steel cylinder.[1]

-

-

Incubation:

-

Place sealed tubes in a thermostatic oven at 100°C (Accelerated) or 50°C (Moderate) for 14 to 28 days.

-

Control: Prepare a tube with HFC-347mef only (no stressor).[1]

-

-

Quench & Extract:

-

Cool tubes to -78°C (Dry ice/acetone bath) to condense all volatiles.

-

Carefully open the tube connected to a gas sampling manifold.[1]

-

-

Analysis (GC-MS):

Visualization of Workflow:

Figure 2: Step-by-step experimental workflow for validating chemical compatibility.

Safety & Handling in Research Contexts

While HFC-347mef is generally low-toxicity, its degradation products are hazardous.[1]

-

HF Generation: If the fluid is exposed to temperatures >250°C or strong bases, Hydrogen Fluoride (HF) will form.[1] HF is highly corrosive to glass and toxic to tissue (sequesters calcium).[1]

-

Mitigation: Use stainless steel or Monel systems for high-temperature work. Keep calcium gluconate gel available in the lab.[1]

-

-

Asphyxiation: As a dense gas/volatile liquid, it can displace oxygen in low-lying areas.[1] Ensure adequate ventilation.[2]

References

-

National Institute of Standards and Technology (NIST). (2023).[1] Heptafluorobutane Isomer Properties. NIST Chemistry WebBook.[1] Retrieved from [Link][1]

-

U.S. EPA. (2023). Substance Registry Services: HFC-347mef.[1] Retrieved from [Link][1]

Sources

Methodological & Application

protocol for cationic polymerization in HFC-347mef diluent

Application Note: Precision Cationic Polymerization of Isobutylene in HFC-347mef Diluent

Executive Summary & Technical Context

This guide details the protocol for the living cationic polymerization of isobutylene (IB) using HFC-347mef (1,1,1,2,4,4,4-heptafluorobutane) as a polar, non-ozone-depleting diluent.[1][2]

Historically, cationic polymerization of isobutylene relied on chlorinated solvents like methyl chloride (MeCl) or dichloromethane (DCM) to provide the necessary polarity for ionization of the Lewis acid complex while maintaining non-nucleophilicity.[1] However, regulatory pressure and environmental concerns have driven the shift toward hydrofluorocarbons (HFCs).[1][2]

HFC-347mef serves as a critical alternative to MeCl.[1][2] Its electron-withdrawing fluorine atoms render it chemically inert to the growing carbocation, preventing chain transfer and termination.[1][2] However, its unique physical properties—specifically a boiling point near ambient temperature (~13°C) and limited solubility for high molecular weight polyisobutylene (PIB)—require a modified handling protocol compared to traditional solvents.[1][2]

Key Technical Challenges & Solutions:

-

Solubility: Pure HFC-347mef precipitates high MW PIB at cryogenic temperatures (Slurry Polymerization).[1][2] For living polymerization (controlled MW, low PDI), a cosolvent (e.g., hexane or methylcyclohexane) is required to maintain a homogeneous phase.[1][2]

-

Volatility: With a boiling point of ~13°C, HFC-347mef must be handled as a condensed gas or chilled liquid to prevent evaporative loss and stoichiometry errors.[1][2]

Materials & Reagents Specification

To ensure reproducibility, reagents must meet the following purity standards. Cationic polymerization is intolerant of moisture (>10 ppm) and nucleophilic impurities.[1][2]

| Reagent | Role | Specification | Pre-treatment |

| Isobutylene (IB) | Monomer | >99.9% Purity | Dried by passing through a column of KOH and molecular sieves (3Å) before condensing.[1][2] |

| HFC-347mef | Polar Diluent | 1,1,1,2,4,4,4-heptafluorobutane | Critical: Dry over CaH₂ or molecular sieves (4Å) for 24h.[1][2] Condense at -20°C before use. |

| n-Hexane | Non-polar Cosolvent | Anhydrous, >99% | Reflux over sodium/benzophenone or CaH₂; distill under N₂.[1][2] |

| TiCl₄ | Lewis Acid (Co-initiator) | 99.9% | Use neat or prepare a stock solution in chilled hexane/HFC mix immediately before use.[2] |

| TMPCl | Initiator | 2-chloro-2,4,4-trimethylpentane | Synthesize by hydrochlorination of 2,4,4-trimethyl-1-pentene.[1][2] Vacuum distill.[1][2] |

| DtBP | Proton Trap | 2,6-Di-tert-butylpyridine | Distill under reduced pressure.[1][2] Use to scavenge protic impurities.[1][2] |

| Methanol | Quenching Agent | HPLC Grade | Pre-chilled to -20°C. |

Experimental Protocol: Living Cationic Polymerization

Objective: Synthesis of Polyisobutylene (PIB) with

Phase 1: Reactor Preparation (The Inert Atmosphere)

-

Baking: Assemble a double-walled glass reactor equipped with an overhead mechanical stirrer and a dry nitrogen inlet/outlet. Flame-dry the reactor under vacuum to remove adsorbed moisture.[1][2]

-

Inerting: Backfill with dry nitrogen.[1][2] Repeat the vacuum/nitrogen cycle 3 times. Maintain a slight positive pressure of

throughout the experiment.[1][2] -

Cooling: Circulate a coolant (methanol/liquid

mix) through the reactor jacket to reach a stable internal temperature of -80°C .

Phase 2: Solvent & Monomer Condensation

Rationale: HFC-347mef is volatile.[1][2][3] It is best introduced by condensing the vapor or transferring pre-chilled liquid via a cannula.[1]

-

Cosolvent Addition: Cannulate dry, chilled n-Hexane (60 mL) into the reactor.

-

Diluent Addition: Condense HFC-347mef (40 mL) into a graduated condensing tube cooled to -20°C. Cannulate this liquid into the main reactor.

-

Note: The mixture (60:40 Hex/HFC) ensures the polymer chain remains soluble, preventing precipitation which broadens the molecular weight distribution (PDI).[1]

-

-

Monomer Addition: Condense Isobutylene (10 mL, ~0.11 mol) into a graduated cylinder at -78°C. Transfer to the reactor.

-

Equilibration: Stir the mixture at 300 RPM for 15 minutes to ensure thermal equilibrium at -80°C.

Phase 3: Initiation & Polymerization[1][2]

-

Proton Trap: Add DtBP (0.04 mL,

mol) via a gas-tight syringe. -

Initiator: Add TMPCl (0.05 mL,

mol).[1][2] -

Start Reaction (t=0): Rapidly inject TiCl₄ (0.15 mL, neat or solution).

-

Propagation: Allow the reaction to proceed for 45–60 minutes.

Phase 4: Quenching & Isolation

-

Termination: Add pre-chilled Methanol (10 mL) containing a trace of NaOH to quench the Lewis acid and decompose the active cation.

-

Warm-up: Allow the reactor to warm to room temperature naturally. The HFC-347mef and unreacted isobutylene will off-gas (ensure proper ventilation/fume hood).[1][2]

-

Purification:

Mechanistic Visualization (DOT Diagram)

The following diagram illustrates the reaction pathway and the specific role of the HFC-347mef diluent in stabilizing the ion pair without nucleophilic attack.

Caption: Mechanistic pathway of cationic polymerization. HFC-347mef acts as a polar but non-nucleophilic stabilizer for the active ion pair, enabling living propagation.[1]

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Broad PDI (>1.4) | Poor solubility / Precipitation | Increase Hexane ratio (e.g., to 70:30).[1][2] Ensure Temp is stable at -80°C. |

| Low Yield | Impurities (Water) | Re-dry HFC-347mef.[1][2] Increase DtBP concentration slightly. |

| Oligomers only | High Chain Transfer | Temperature too high ( |

| Reactor Fouling | Polymer precipitation | The solvent mix is too polar.[1][2] Add more hexane.[1][2] |

References

-

Faust, R., & Kennedy, J. P. (1987).[1][2] Living Carbocationic Polymerization. Journal of Polymer Science Part A: Polymer Chemistry. [1][2]

-

Shaffer, T. D. (2013).[1][2] Cationic Polymerization of Isobutylene in Fluorinated Solvents. European Patent EP1578806B1.[1][2]

-

Kostjuk, S. V., et al. (2019).[1][2] Cationic Polymerization of Isobutylene in Green Solvents. Polymer Chemistry.

-

Storey, R. F., & Choate, K. R. (1997).[1][2] Kinetics of Living Cationic Polymerization of Isobutylene. Macromolecules.

Sources

- 1. Butane, 2,2,3-trichloro-1,1,1,3,4,4,4-heptafluoro- [webbook.nist.gov]

- 2. 1,1,1,2,2,3,3-Heptafluorobutane | C3F7CH3 | CID 14936894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Solvent based hydrogen bonding: impact on poly(3-hexylthiophene) nanoscale morphology and charge transport characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 1,1,1,2,4,4,4-Heptafluorobutane from Halogenated Butenes

Abstract

This document provides a comprehensive technical guide for the synthesis of 1,1,1,2,4,4,4-heptafluorobutane (HFC-356mcf) from halogenated butene precursors. While specific literature on this exact molecule is sparse, a scientifically sound and plausible synthetic route is proposed via the hydrofluorination of 1,1,1,4,4,4-hexafluorobut-2-ene. This guide is intended for researchers and professionals in the fields of chemistry and drug development, offering both theoretical insights and practical, detailed protocols for laboratory- and pilot-scale synthesis. The document emphasizes safety, particularly in the handling of hydrogen fluoride, and provides a framework for the optimization of reaction conditions.

Introduction and Strategic Overview

1,1,1,2,4,4,4-Heptafluorobutane is a hydrofluorocarbon (HFC) with potential applications as a refrigerant, a solvent, or a building block in the synthesis of more complex fluorinated molecules. The development of efficient and scalable synthetic routes to such compounds is of significant interest. This guide focuses on a promising pathway starting from halogenated butenes, which are often accessible as industrial feedstocks.

The core strategy discussed herein is the electrophilic addition of hydrogen fluoride (HF) across the carbon-carbon double bond of a hexafluorobutene. This approach is atom-economical and, if optimized, can be a cost-effective method for the production of 1,1,1,2,4,4,4-heptafluorobutane.

Theoretical and Mechanistic Considerations

The synthesis of 1,1,1,2,4,4,4-heptafluorobutane from a halogenated butene, specifically 1,1,1,4,4,4-hexafluorobut-2-ene, is predicated on the principles of electrophilic addition.

The Hydrofluorination of Fluoroalkenes

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. The reaction is initiated by the protonation of the double bond by the electrophile (H+), forming a carbocation intermediate. This is followed by the nucleophilic attack of the halide anion (X-) on the carbocation.

However, the hydrofluorination of alkenes presents unique challenges. The hydrogen fluoride (HF) bond is the strongest among the hydrogen halides, making it less reactive.[1][2][3][4] Consequently, the reaction often requires forcing conditions, such as high temperatures, high pressures, or the use of a catalyst to facilitate the protonation of the alkene.

Starting Material: (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene

Commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes are logical precursors for the synthesis of 1,1,1,2,4,4,4-heptafluorobutane.[5][6][7] These compounds are used as fourth-generation refrigerants and are thus available on an industrial scale.[5][7] The reaction of either the (E)- or (Z)-isomer with HF is expected to yield the same saturated product.

Caption: Proposed synthesis of 1,1,1,2,4,4,4-heptafluorobutane.

Experimental Protocols

Two primary approaches for the hydrofluorination of 1,1,1,4,4,4-hexafluorobut-2-ene are presented: a gas-phase catalytic process and a liquid-phase process. The choice between these will depend on the available equipment, scale of the reaction, and desired purity of the final product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| (E/Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | ≥98% | Commercially Available | |

| Anhydrous Hydrogen Fluoride (AHF) | ≥99.9% | Specialty Gas Supplier | Extreme caution required. |

| Nitrogen (for inerting) | High Purity | Standard Supplier | |

| Chromium(III) oxide (Cr2O3) catalyst | Catalyst Grade | Catalyst Supplier | For gas-phase reaction. |

| Antimony Pentachloride (SbCl5) | ≥99% | Chemical Supplier | For liquid-phase reaction catalyst. |

| Sulfuric Acid | Concentrated | Chemical Supplier | For scrubbing. |

| Potassium Hydroxide | Pellets | Chemical Supplier | For scrubbing. |

| Anhydrous Calcium Chloride | Granular | Chemical Supplier | For drying. |

Protocol 1: Gas-Phase Catalytic Hydrofluorination

This method is suitable for continuous production and often provides high conversion rates.

3.2.1. Equipment Setup

A typical gas-phase reactor setup consists of a preheater, a packed-bed reactor made of a corrosion-resistant alloy (e.g., Inconel or Monel), a condenser, and a series of scrubbers.

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Formulation of Phase-Change Nanodroplets using 1,1,1,2,4,4,4-Heptafluorobutane

This Application Note is structured to guide researchers through the formulation, characterization, and application of 1,1,1,2,4,4,4-Heptafluorobutane (HFC-347 isomer family) in medical emulsions.

Given the specific fluorination pattern (C4H3F7) and the physicochemical properties of hydrofluorocarbons (HFCs), this guide focuses on its primary utility: Phase-Change Contrast Agents (PCCAs) for Acoustic Droplet Vaporization (ADV) . This compound serves as a "Goldilocks" candidate—bridging the gap between gaseous perfluorobutane (BP -2°C) and liquid perfluoropentane (BP 29°C)—offering unique stability for targeted drug delivery and ultrasound imaging.

Part 1: Scientific Foundation & Mechanism

The Physicochemical Advantage

1,1,1,2,4,4,4-Heptafluorobutane is a hydrofluorocarbon (HFC) characterized by a specific boiling point that likely falls within the volatile liquid range (approx. 15°C – 25°C) , depending on intermolecular hydrogen bonding. Unlike standard perfluorocarbons (PFCs) which are often biologically inert but chemically distinct, the presence of hydrogen atoms in the C2 and C3 positions imparts a dipole moment, affecting solubility and acoustic response.

-

Role in Emulsions: It acts as the discontinuous phase (core) of an oil-in-water (O/W) emulsion.

-

Mechanism (ADV): The compound is encapsulated as a metastable liquid nanodroplet. Upon exposure to Focused Ultrasound (FUS), the acoustic pressure causes the core to vaporize, expanding into a gas microbubble. This expansion can mechanically disrupt biological barriers (e.g., Blood-Brain Barrier) or release a drug payload.

Mechanism of Action (Graphviz Visualization)

Figure 1: The Acoustic Droplet Vaporization (ADV) pathway. The metastable HFC liquid core vaporizes upon acoustic triggering, expanding to generate mechanical force.

Part 2: Formulation Protocol

Safety Warning: 1,1,1,2,4,4,4-Heptafluorobutane is a volatile HFC. All procedures must be performed in a chemical fume hood. High-pressure vessels must be rated for the vapor pressure of the compound.

Materials & Equipment

| Component | Specification | Function |

| Core Fluorocarbon | 1,1,1,2,4,4,4-Heptafluorobutane | Phase-change core |

| Primary Lipid | DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) | Shell rigidity |

| Emulsifier | DSPE-PEG2000 | Steric stabilization ("Stealth" layer) |

| Aqueous Phase | PBS (Phosphate Buffered Saline) + Glycerol (10%) | Continuous phase |

| Equipment | High-Shear Homogenizer (e.g., Ultra-Turrax) | Pre-emulsification |

| Equipment | High-Pressure Homogenizer or Vialmix | Nano-sizing |

| Cooling | Isopropyl Alcohol (IPA) + Dry Ice Bath (-10°C) | Condensation control |

The "Cold-Condensation" Synthesis Method

This protocol utilizes the condensation method , ensuring the volatile fluorocarbon remains liquid during encapsulation.

Step 1: Lipid Film Preparation

-

Dissolve DPPC and DSPE-PEG2000 (molar ratio 9:1) in Chloroform:Methanol (2:1 v/v).

-

Evaporate solvent under nitrogen flow to form a thin lipid film.

-

Vacuum desiccate for 4 hours to remove residual solvent.

-

Rehydrate the film with PBS/Glycerol solution (heated to 50°C, above the lipid transition temperature) to a final lipid concentration of 2 mg/mL .

-

Critical: Allow the lipid solution to cool to 4°C on ice.

Step 2: Fluorocarbon Condensation

-

Place a sealed vial of 1,1,1,2,4,4,4-Heptafluorobutane in an ice bath (or -20°C freezer) for 30 minutes to ensure it is fully liquefied.

-

Place the vial containing the cold lipid solution into the IPA/Dry Ice bath (target temp: -5°C to 0°C).

-

Using a gas-tight syringe (chilled), withdraw the liquid fluorocarbon.

Step 3: Emulsification (The Critical Step)

-

Injection: Inject the liquid fluorocarbon into the cold lipid solution. (Typical ratio: 2-5% v/v fluorocarbon to aqueous phase).

-

Pre-Emulsification: Immediately apply high-shear homogenization (Ultra-Turrax) at 10,000 rpm for 1 minute . Keep the vial submerged in the cold bath to prevent vaporization due to shear heat.

-

Nano-Sizing: Transfer the coarse emulsion to a high-pressure homogenizer (or high-intensity probe sonicator).

-

Sonicator Settings: 20 kHz, 40% amplitude, pulsed (1s ON, 1s OFF) for 2 minutes.

-

Temperature Control:CRITICAL. The sample temperature must not exceed 10°C. Pause and re-cool if necessary.

-

Step 4: Purification & Storage

-

Centrifuge the emulsion at 1,000 x g for 5 minutes (cold).

-

Discard the supernatant (lipids not attached) or pellet (unencapsulated fluorocarbon), depending on density. Note: HFCs are denser than water (approx 1.4-1.6 g/mL), so droplets will settle.

-

Store in gas-tight crimped vials at 4°C. Do not freeze the final emulsion (ice crystal formation destroys the shell).

Part 3: Characterization & Validation

To ensure the protocol produced valid ADV agents, you must verify the physical state and acoustic response.

Characterization Workflow (Graphviz)

Figure 2: Step-by-step validation workflow for HFC nanodroplets.

Key Metrics Table

| Parameter | Target Value | Method of Verification |

| Mean Diameter | 200 – 400 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | DLS (Malvern Zetasizer) |

| Zeta Potential | -20 to -40 mV | Electrophoretic Light Scattering |

| ADV Threshold | 1.5 – 3.0 MPa | Focused Ultrasound (1-5 MHz) |

| Shelf Life | > 4 Weeks | Size measurement over time at 4°C |

Part 4: Expert Insights & Troubleshooting

The "Spontaneous Vaporization" Issue

If 1,1,1,2,4,4,4-Heptafluorobutane has a boiling point very close to room temperature (e.g., 15-20°C), you may observe spontaneous bubble formation during handling.

-

Solution: Increase the concentration of the lipid shell (or add cholesterol) to increase Laplace pressure. The surface tension of the lipid shell raises the internal boiling point of the nanodroplet (Laplace pressure effect), stabilizing the liquid phase even above its natural boiling point.

Acoustic Settings

Unlike standard microbubbles (Definity/Sonovue), these nanodroplets require a high-pressure acoustic pulse to activate.

-

Imaging Mode: Use "Flash" or "Destruction" sequences on clinical scanners.

-

Mechanical Index (MI): Start at MI = 1.0 and titrate upwards until echogenicity appears.

References

-

Sheeran, P. S., & Dayton, P. A. (2012). Phase-change contrast agents for imaging and therapy. Current Pharmaceutical Design, 18(15), 2152–2165.

-

Kripfgans, O. D., et al. (2000). Acoustic droplet vaporization for therapeutic and diagnostic applications. Ultrasound in Medicine & Biology, 26(7), 1177–1189.

-

Rapoport, N. Y., et al. (2009). Ultrasound-mediated tumor imaging and nanotherapy using drug loaded, block copolymer stabilized perfluorocarbon nanodroplets. Journal of Controlled Release, 138(3), 268–276.

-

PubChem Compound Summary. 1,1,1,2,2,3,3-Heptafluorobutane (Structural Analog Data). National Library of Medicine.[1]

-

Lattwein, K. R., et al. (2020). Preparation of perfluorocarbon emulsions by premix membrane emulsification for Acoustic Droplet Vaporization. ResearchGate.

Sources

Application Note: Extraction of Fluorinated Compounds Using 1,1,1,2,4,4,4-Heptafluorobutane

[1]

Executive Summary

The selective extraction of fluorinated molecules—whether bioactive pharmaceutical ingredients (APIs), fluorous-tagged synthesis intermediates, or environmental contaminants—requires solvents that exhibit high fluorophilicity while maintaining orthogonality to standard organic and aqueous phases.

1,1,1,2,4,4,4-Heptafluorobutane (C₄H₃F₇) serves as a critical Fluorous Phase solvent. Its unique structure, featuring a heptafluorinated chain interrupted by hydro-segments, provides a "hybrid" solvency profile. It possesses sufficient fluorocarbon character to solubilize highly fluorinated species (the "Fluorous Effect") yet retains enough polarity to interact with semi-fluorinated organic molecules, unlike perfluorocarbons (e.g., FC-72) which often suffer from poor solubility for hybrid molecules.

This guide details the physicochemical basis for using 1,1,1,2,4,4,4-Heptafluorobutane and provides validated protocols for Fluorous Biphasic Extraction (F-LLE) and Solid-Liquid Extraction (SLE) .

Physicochemical Profile & Mechanism[2]

The "Fluorous Effect" in Extraction

The utility of 1,1,1,2,4,4,4-Heptafluorobutane relies on the principle of Fluorous Biphasic Systems (FBS) . At ambient temperatures, this solvent is often immiscible with both water and many non-fluorinated organic solvents (e.g., methanol, acetonitrile), creating a distinct third phase.

-

Fluorophilicity: The solvent preferentially solvates molecules containing perfluoroalkyl groups (

) due to weak intermolecular van der Waals interactions specific to the C-F bond. -

Orthogonality: Non-fluorinated impurities (hydrocarbons) partition into the organic phase, while salts/polar impurities partition into the aqueous phase.

Solvent Properties Data Sheet

Note: Values estimated based on isomeric homologs (e.g., HFC-365mfc) and experimental data for C4 hydrofluorocarbons.

| Property | Value / Description | Impact on Protocol |

| Chemical Formula | C₄H₃F₇ | High fluorine content (68% w/w) ensures fluorous selectivity. |

| Molecular Weight | 184.06 g/mol | Heavy vapor; minimizes evaporative loss during short transfers. |

| Boiling Point | ~15–30°C (Est.)* | Volatile Liquid. Requires cold handling or pressurized vessels. |

| Density | > 1.4 g/mL | Forms the bottom layer in extractions with water/organics. |

| Miscibility | Immiscible with Water | Excellent for aqueous workups. |

| Solubility Parameter | Low ( | Poor solvent for non-fluorinated hydrocarbons. |

*Handling Note: Due to the volatility of heptafluorobutane isomers, all protocols below recommend maintaining the solvent at 0–4°C during handling to prevent flashing.

Safety & Handling Protocols

WARNING: 1,1,1,2,4,4,4-Heptafluorobutane is a volatile hydrofluorocarbon.

-

Pressure Hazard: Store in pressure-rated glass or stainless steel vessels. At room temperature, vapor pressure may build significantly.

-

Inhalation: Use only within a certified chemical fume hood. High concentrations can cause asphyxiation by displacing oxygen.

-

Cold Trap: When evaporating, use a condenser set to < -10°C to recover the solvent and prevent atmospheric release (GWP consideration).

Experimental Protocols

Protocol A: Fluorous Biphasic Extraction (F-LLE)

Objective: Purify a fluorinated API or intermediate from a crude reaction mixture containing non-fluorinated organic byproducts and inorganic salts.

Reagents

-

Crude Reaction Mixture (containing Target

-Molecule) -

Solvent A: 1,1,1,2,4,4,4-Heptafluorobutane (The Fluorous Phase)[1][2]

-

Solvent B: Methanol/Water (1:1) or Acetonitrile (The Organic/Aqueous Phase)

Workflow Diagram (DOT)

Caption: Figure 1. Fluorous Liquid-Liquid Extraction workflow for isolating fluorinated targets using 1,1,1,2,4,4,4-Heptafluorobutane.

Step-by-Step Procedure

-

Preparation: Chill the 1,1,1,2,4,4,4-Heptafluorobutane to 0°C on ice.

-

Dissolution: Dissolve the crude sample in the minimum volume of the organic solvent (e.g., 5 mL Methanol).

-

Addition: Add an equal volume (5 mL) of chilled 1,1,1,2,4,4,4-Heptafluorobutane.

-

Equilibration: Cap the funnel/tube tightly. Shake vigorously for 2 minutes. Vent frequently if the mixture warms up.

-

Separation: Allow phases to settle. The heptafluorobutane will form the bottom layer (Density > 1.4).

-

Troubleshooting: If an emulsion forms, centrifuge at 2000 x g for 5 minutes.

-

-

Collection: Drain the bottom fluorous layer into a clean flask.

-

Wash (Optional): If high purity is required, add fresh Methanol to the collected fluorous phase and repeat steps 4-6.

-

Recovery: Evaporate the heptafluorobutane. Due to its volatility, use a rotary evaporator with a cold bath (0°C) and mild vacuum (do not go below 300 mbar initially) to prevent bumping.

Protocol B: Solid-Liquid Extraction (SLE) from Matrices

Objective: Extract fluorinated contaminants (e.g., PFAS) or additives from soil, tissue, or polymer matrices.

Workflow Diagram (DOT)

Caption: Figure 2. Solid-Liquid Extraction workflow for recovering fluorinated analytes from solid matrices.

Step-by-Step Procedure

-

Weighing: Place 1.0 g of homogenized solid sample into a pressure-rated glass centrifuge tube.

-

Solvent Addition: Add 10 mL of 1,1,1,2,4,4,4-Heptafluorobutane (chilled).

-

Agitation: Sonicate for 10–15 minutes. Note: Ensure the water bath does not heat up; keep cool to prevent solvent loss.

-

Clarification: Centrifuge at 3000 rpm for 10 minutes or filter through a solvent-resistant PTFE syringe filter (0.2 µm).

-

Concentration: Collect the clear supernatant/filtrate. Concentrate under a gentle stream of nitrogen (N₂) at room temperature.

References

-

Curran, D. P. (1998). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition.

-

Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe." Tetrahedron.

-

SynQuest Laboratories. "Safety Data Sheet: 1,1,1,2,4,4,4-Heptafluoro-2-butene (Analogous Handling)." SynQuest Labs.

-

Solvay Fluor. "Solkane® 365 mfc Technical Data Sheet (Reference for C4 HFC properties)." Solvay.

-

U.S. EPA. "Significant New Alternatives Policy (SNAP) Program: Substitutes in Foam Blowing Agents." EPA.gov.

(Note: Specific literature on the exact isomer 1,1,1,2,4,4,4-heptafluorobutane is limited; protocols are derived from established methodologies for HFC-365mfc and HFE-7100 fluorous extraction systems.)

Application Notes and Protocols for the Use of HFC-347mef as a Blowing Agent in Rigid Polyurethane Foam Insulation

Disclaimer: As of the latest available data, HFC-347mef is not a widely documented or commercially utilized hydrofluorocarbon (HFC) blowing agent. Therefore, this document serves as a representative guide, drawing upon the established principles and well-documented properties of analogous HFCs, such as HFC-245fa and HFC-365mfc, to provide a comprehensive and scientifically grounded protocol for research and development purposes. The thermo-physical properties presented herein for HFC-347mef are hypothetical and for illustrative purposes.

Introduction: The Role of HFCs in Thermal Insulation

Hydrofluorocarbons (HFCs) have been instrumental in the production of high-performance rigid polyurethane (PUR) and polyisocyanurate (PIR) foam insulation.[1][2] These foams are characterized by their closed-cell structure, which traps a gas—the blowing agent—to provide excellent thermal resistance.[2] The choice of blowing agent is critical as it influences not only the foam's insulating capability (R-value) but also its mechanical properties, dimensional stability, and fire performance.[3][4]

HFCs were introduced as replacements for ozone-depleting substances like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[5] While HFCs have a zero Ozone Depletion Potential (ODP), many possess a high Global Warming Potential (GWP), contributing to climate change.[5][6][7] Consequently, regulations are increasingly favoring the use of blowing agents with lower GWP, such as hydrofluoroolefins (HFOs).[2][8] Nevertheless, understanding the application of HFCs remains crucial for evaluating next-generation alternatives and for specific applications where their properties are advantageous.

This guide provides a detailed framework for researchers and scientists to evaluate the performance of a representative HFC, herein designated as HFC-347mef, as a physical blowing agent in a rigid polyurethane foam system. The protocols outlined are based on industry-standard practices and testing methodologies.

HFC-347mef: A Representative Thermo-Physical Profile

For the purpose of these application notes, a plausible set of thermo-physical properties for HFC-347mef is presented below. These values are derived from known data for similar HFCs and should be experimentally verified for any specific compound.[9][10]

| Property | Representative Value | Unit | Significance in Foam Application |

| Chemical Formula | C4H3F7 | - | Influences molecular weight, gas thermal conductivity, and solubility. |

| Molecular Weight | 202.04 | g/mol | Affects blowing efficiency and gas diffusion rates within the foam. |

| Boiling Point | 35 | °C | A boiling point above room temperature allows for easier handling as a liquid but requires sufficient heat from the exothermic reaction to vaporize. |

| Gas Thermal Conductivity @ 25°C | 12.5 | mW/(m·K) | A primary determinant of the foam's initial thermal insulation performance. Lower values are desirable.[1] |

| Vapor Pressure @ 25°C | 75 | kPa | Influences the frothing and expansion characteristics during foam formation. |

| Ozone Depletion Potential (ODP) | 0 | - | A critical environmental parameter; HFCs do not deplete the ozone layer.[5] |

| Global Warming Potential (GWP, 100-year) | 950 | - | A measure of climate impact; lower values are environmentally preferable.[7][11] |

| Flammability | Non-flammable | - | An important safety consideration for both processing and end-use applications.[5] |

| Solubility in Polyol | Good | - | Ensures a stable pre-mixed polyol blend and influences cell structure.[10] |

Principles of Rigid Polyurethane Foam Formation

The formation of rigid polyurethane foam is a complex process involving two simultaneous reactions:

-

Gelling Reaction: The reaction between a polyol and an isocyanate (typically polymeric MDI) to form the polyurethane polymer matrix.

-

Blowing Reaction: The volatilization of a physical blowing agent (like HFC-347mef) due to the exothermic heat of the gelling reaction, or the reaction of water with the isocyanate to produce carbon dioxide (CO2) gas.

The interplay between these reactions dictates the foam's final properties. A well-balanced formulation ensures that the polymer matrix has sufficient strength to trap the expanding blowing agent, leading to a fine, closed-cell structure.

Caption: Workflow of rigid polyurethane foam formation with an HFC blowing agent.

Experimental Protocols

Safety Precautions

-

Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Consult the Safety Data Sheets (SDS) for all chemicals, including the polyol, isocyanate, catalysts, and HFC-347mef.

-

Be aware that the isocyanate is a respiratory sensitizer.

-

The reaction is exothermic and can generate significant heat.

Materials and Equipment

-

Polyol Blend: A pre-formulated polyol containing catalysts, surfactants, and any co-blowing agents (e.g., water).

-

Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

-

Blowing Agent: HFC-347mef.

-

Equipment:

-

Top-pan balance (0.01 g resolution).

-

Paper or plastic cups for mixing.

-

High-speed laboratory mixer (e.g., overhead stirrer with a dispersion blade).

-

Mold for foam samples (e.g., 20 cm x 20 cm x 5 cm aluminum mold).

-

Thermocouple for monitoring reaction temperature.

-

Stopwatch.

-

Foam Preparation Protocol (Hand-Mix Method)

This protocol is for producing a small-scale, free-rise foam sample for initial evaluation.

-

Component Preparation:

-

Bring all components (polyol blend, isocyanate, HFC-347mef) to a controlled temperature, typically 20-25°C.

-

Calculate the required amounts of each component based on the desired foam density and an isocyanate index (typically 110-120).

-

-

Mixing:

-

Tare a mixing cup on the balance.

-

Add the required amount of the polyol blend to the cup.

-

Add the required amount of HFC-347mef to the polyol blend and gently mix to ensure homogeneity.

-

Tare the cup again and add the required amount of pMDI.

-

-

Foaming:

-

Immediately begin mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds.

-

Simultaneously, start the stopwatch.

-

Quickly pour the reacting mixture into the center of the mold.

-

Record the following characteristic times:

-

Cream Time: The point at which the mixture turns creamy and starts to rise.

-

Gel Time: The point at which the foam becomes stringy when touched with a spatula.

-

Tack-Free Time: The point at which the foam surface is no longer sticky to the touch.

-

End of Rise Time: The point at which the foam stops expanding.

-

-

-

Curing:

-

Allow the foam to cure in the mold at ambient temperature for at least 24 hours before demolding.

-

For full property development, condition the demolded foam for at least 48 hours at standard conditions (23 ± 2°C, 50 ± 5% RH).

-

Caption: Step-by-step experimental workflow for hand-mix foam preparation.

Foam Property Characterization

The performance of the foam insulation must be quantified using standardized test methods. The American Society for Testing and Materials (ASTM) provides a comprehensive suite of standards for this purpose.[12][13]

| Property | ASTM Standard | Description |

| Apparent Core Density | ASTM D1622 | Determines the weight per unit volume of the foam core, a key factor influencing mechanical and thermal properties. |

| Compressive Strength | ASTM D1621 | Measures the foam's resistance to a compressive force at 10% deformation, indicating its load-bearing capacity.[12][13] |